Gboxin

Description

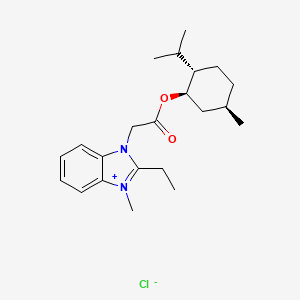

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101315-36-8 | |

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Role of Mitochondrial pH in Gboxin Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which mitochondrial pH governs the accumulation and selective toxicity of Gboxin, a potent inhibitor of oxidative phosphorylation in cancer cells. This document outlines the key scientific principles, presents quantitative data from pivotal studies, details experimental protocols for investigating this phenomenon, and provides visual representations of the underlying pathways and workflows.

Core Principle: Exploiting the Aberrant pH of Cancer Mitochondria

This compound is a novel small molecule that has demonstrated remarkable selectivity in targeting glioblastoma (GBM) and other cancer cells while sparing normal, healthy cells.[1][2][3][4] The foundation of this selectivity lies in the distinct bioenergetic state of cancer cell mitochondria.

Cancer cells frequently exhibit a hyperpolarized mitochondrial membrane potential, which results in a more alkaline mitochondrial matrix compared to non-cancerous cells.[1][3] this compound, being a positively charged molecule, leverages this elevated proton gradient.[1][5] Its positive charge drives its accumulation within the negatively charged and alkaline environment of the cancer cell's mitochondrial matrix. This targeted accumulation leads to a high local concentration of this compound, enabling it to effectively inhibit its target, the F0F1 ATP synthase (Complex V of the electron transport chain), thereby shutting down cellular energy production and inducing cell death.[1][2][3][4]

In contrast, normal cells, with their lower mitochondrial membrane potential and less alkaline matrix, do not accumulate this compound to toxic levels.[6][7] Furthermore, healthy cells often possess a functional mitochondrial permeability transition pore (mPTP), which can regulate the mitochondrial pH and extrude excess cations like this compound, conferring resistance to its effects.[1][5] Many cancer cells, including glioblastoma, exhibit dysfunctional mPTP, further enhancing their susceptibility to this compound.[1][5]

Quantitative Data Summary

The selective efficacy of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) in various cell lines. The following tables summarize key findings from foundational studies.

Table 1: this compound IC50 Values in Glioblastoma vs. Non-Cancerous Cells

| Cell Line | Cell Type | This compound IC50 (nM) | Reference |

| HTS | Mouse Glioblastoma | ~150 | [1] |

| ts12017 | Human Glioblastoma | ~1000 | [1] |

| ts1156 | Human Glioblastoma | ~1000 | [1] |

| ts603 | Human Glioblastoma | ~1000 | [1] |

| MEFs | Mouse Embryonic Fibroblasts | >5000 | [1] |

| Astrocytes | Mouse Astrocytes | >5000 | [1] |

| NSCs | Mouse Neural Stem/Progenitor Cells | >1500 | [1] |

Table 2: Effect of mPTP Inhibition on this compound Sensitivity in Resistant Cells

| Cell Line | Treatment | This compound IC50 | Fold Sensitization | Reference |

| MEFs | This compound alone | > 5 µM | - | [1] |

| MEFs | This compound + 1 µM Cyclosporin A | < 500 nM | >10-fold | [1] |

| Daoy | This compound alone | 8256 nM | - | |

| Daoy | This compound + 1 µM Cyclosporin A | 1867 nM | ~4.4-fold |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of this compound action and the experimental strategies to probe it are crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

This compound's Mechanism of Action

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow for Demonstrating pH-Dependent Accumulation

Caption: Experimental workflow to validate the role of mPTP and pH in this compound accumulation.

Logical Relationship of Key Factors in this compound Sensitivity

Caption: Logical relationship between mitochondrial pH, mPTP, and this compound sensitivity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for use with a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

-

Cell Seeding:

-

Seed cells (e.g., HTS or MEFs) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Incubate overnight under standard cell culture conditions (37°C, 5% CO2).

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose, pH 7.4.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

-

Compound Loading:

-

Prepare stock solutions of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the supplemented XF Base Medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Initiate the assay protocol. A typical protocol involves:

-

Basal OCR measurement (3-4 cycles).

-

Injection of this compound (at various concentrations) or vehicle control, followed by OCR measurement (3-4 cycles).

-

Injection of oligomycin (e.g., 1 µM final concentration) to inhibit ATP synthase, followed by OCR measurement (3-4 cycles).

-

Injection of FCCP (e.g., 1 µM final concentration, requires optimization for each cell line) to uncouple the proton gradient and measure maximal respiration, followed by OCR measurement (3-4 cycles).

-

Injection of rotenone (e.g., 0.5 µM final concentration) and antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, respectively, shutting down mitochondrial respiration, followed by OCR measurement (3-4 cycles).

-

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in response to this compound treatment.

-

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

-

Cell Preparation:

-

Seed cells in a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with this compound or control vehicle for the desired duration.

-

-

TMRE Staining:

-

Prepare a working solution of TMRE in pre-warmed complete cell culture medium (e.g., 100 nM, concentration may need optimization depending on the cell line).

-

Remove the treatment medium and add the TMRE-containing medium to the cells.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells with pre-warmed PBS.

-

Add fresh pre-warmed medium or PBS for imaging.

-

Acquire images using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).

-

Alternatively, for quantitative analysis, use a fluorescence plate reader or flow cytometer.

-

A positive control for mitochondrial depolarization, such as FCCP (e.g., 10 µM), should be included.

-

Biotinylated-Gboxin (B-Gboxin) Pull-Down Assay

This assay identifies proteins that interact with this compound within the mitochondria.

-

Cell Treatment and Lysis:

-

Treat cells with B-Gboxin (e.g., 1 µM) or a control (unbiotinylated this compound or DMSO) for a specified time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Pull-Down:

-

Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the B-Gboxin and its interacting proteins.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against specific mitochondrial proteins (e.g., subunits of the ATP synthase) or by mass spectrometry for unbiased identification of interacting partners.

-

Clickable-Gboxin (C-Gboxin) Mitochondrial Accumulation Assay

This protocol visualizes the accumulation of this compound in mitochondria using a clickable analog.[1]

-

Cell Treatment:

-

Treat cells with C-Gboxin (e.g., 350 nM) for the desired time.

-

-

UV Crosslinking:

-

Expose the cells to UV light to crosslink the C-Gboxin to its target proteins.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

-

Click Chemistry Reaction:

-

Perform the click reaction by incubating the cells with an azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide) in the presence of a copper (I) catalyst (e.g., from a CuSO4 and sodium ascorbate mixture) and a copper-chelating ligand.

-

-

Immunofluorescence Co-staining (Optional):

-

To confirm mitochondrial localization, co-stain the cells with an antibody against a mitochondrial marker protein (e.g., SDHA, a subunit of Complex II).

-

Use a secondary antibody conjugated to a different fluorophore.

-

-

Imaging:

-

Mount the coverslips and acquire images using a confocal fluorescence microscope.

-

Analyze the co-localization of the C-Gboxin signal with the mitochondrial marker.

-

Conclusion

The selective accumulation of this compound in cancer cell mitochondria, driven by the elevated mitochondrial pH, represents a paradigm-shifting approach in cancer therapeutics. This technical guide provides the foundational knowledge, quantitative evidence, and detailed methodologies for researchers and drug developers to explore and leverage this unique mechanism of action. A thorough understanding of the interplay between mitochondrial pH, mPTP function, and this compound's chemical properties is paramount for the continued development of this promising class of anti-cancer agents.

References

- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

Gboxin's Impact on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of Gboxin, a potent inhibitor of oxidative phosphorylation, on cancer cell metabolism. The information presented herein is curated from peer-reviewed scientific literature and is intended to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action: Targeting Mitochondrial ATP Synthase

This compound is a small molecule that selectively inhibits the growth of various cancer cells, including glioblastoma and cervical cancer, while exhibiting minimal toxicity to normal cells.[1][2][3][4][5] Its primary mechanism of action is the direct inhibition of mitochondrial F0F1 ATP synthase (Complex V), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][5][6][7] This inhibitory effect is rapid, irreversible, and dependent on the high mitochondrial membrane potential and alkaline matrix pH characteristic of many cancer cells.[2][3] By disrupting ATP synthase function, this compound effectively halts the production of ATP through oxidative phosphorylation, leading to a severe energy crisis within the cancer cell.

Impact on Cancer Cell Metabolism

The inhibition of OXPHOS by this compound triggers a cascade of metabolic and signaling events within cancer cells.

Oxidative Phosphorylation

As a direct inhibitor of ATP synthase, this compound's most prominent effect is the sharp and sustained reduction in the oxygen consumption rate (OCR) in susceptible cancer cells.[2][3][5] This indicates a profound and irreversible blockade of the mitochondrial respiratory chain.

Glycolysis

The impact of this compound on glycolysis appears to be a compensatory response to the shutdown of oxidative phosphorylation. In cervical cancer cells cultured under low-glucose conditions, treatment with this compound resulted in an increase in glucose uptake.[1] However, this was not accompanied by a significant rise in lactate secretion or changes in the expression levels of key glycolytic enzymes, suggesting that while cancer cells attempt to upregulate glycolysis to meet their energy demands, this compensatory mechanism may be insufficient to overcome the ATP deficit induced by this compound.[1]

Quantitative Effects of this compound on Cancer Cell Metabolism

The following table summarizes the key quantitative data on the effects of this compound on cancer cell metabolism, as reported in the cited literature.

| Parameter | Cancer Cell Type | This compound Concentration | Observed Effect | Reference |

| IC50 | Glioblastoma Stem Cells (GSCs) | 150 nM | Potent inhibition of cell proliferation | [7] |

| Oxygen Consumption Rate (OCR) | Glioblastoma (HTS cells) | 1 µM | Rapid and irreversible compromise of oxygen consumption | [3] |

| ATP Production | U87MG and X01 cells | 800 nM | Sharp reduction in ATP levels | [7] |

| Glucose Uptake | Cervical Cancer Cells (low glucose) | Not Specified | Enhanced glucose uptake | [1] |

| Lactate Secretion | Cervical Cancer Cells (low glucose) | Not Specified | No statistically significant increase | [1] |

Signaling Pathways and Cellular Fate

The metabolic crisis induced by this compound activates downstream signaling pathways that ultimately determine the cancer cell's fate.

AMPK Signaling Pathway

The depletion of cellular ATP leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK acts as a master regulator of cellular energy homeostasis, and its activation under these conditions initiates a series of events aimed at restoring energy balance, though often unsuccessfully in the face of complete OXPHOS inhibition.

Caption: this compound inhibits ATP synthase, leading to decreased ATP and AMPK activation.

Induction of Cell Death

The sustained energy stress and metabolic imbalance caused by this compound treatment culminate in the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, particularly in nutrient-deprived conditions like a low-glucose environment.[1] this compound has also been shown to cause cell cycle arrest.[3]

Caption: this compound-induced energy crisis leads to multiple forms of cell death.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Seed cancer cells (e.g., glioblastoma stem cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or perform an MTT assay.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

-

Oxygen Consumption Rate (OCR) Measurement

-

Principle: To measure the rate of oxygen consumption as an indicator of mitochondrial respiration.

-

Protocol:

-

Seed cancer cells in a Seahorse XF cell culture microplate.

-

The following day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

-

Place the microplate in the Seahorse XF Analyzer to measure real-time OCR before and after the injection of the compounds.

-

ATP Measurement Assay

-

Principle: To quantify the intracellular ATP levels.

-

Protocol:

-

Culture cancer cells and treat them with this compound for the desired time.

-

Lyse the cells to release the intracellular ATP.

-

Use a luciferin/luciferase-based ATP assay kit. The luminescence generated is proportional to the amount of ATP.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the total protein concentration of the cell lysate.

-

Glucose Uptake Assay

-

Principle: To measure the rate at which cells take up glucose from the culture medium.

-

Protocol:

-

Culture cells in the presence or absence of this compound.

-

Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a defined period.

-

Wash the cells to remove the extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

-

Western Blotting for Signaling Proteins

-

Principle: To detect the levels of specific proteins involved in signaling pathways (e.g., AMPK, p-AMPK).

-

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies specific to the target proteins (e.g., anti-AMPK, anti-phospho-AMPK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General experimental workflow for studying this compound's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

Gboxin's selectivity for cancer cells vs normal cells

An In-depth Technical Guide to the Cancer-Selective Cytotoxicity of Gboxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule identified through high-throughput screening that exhibits potent and selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while largely sparing normal, non-cancerous cells.[1][2] This selectivity is not linked to specific oncogenic mutations but rather exploits a fundamental metabolic characteristic of many cancer cells: an elevated mitochondrial membrane potential.[1][3] this compound, a positively charged molecule, accumulates in the highly electronegative mitochondrial matrix of tumor cells, where it inhibits the F0F1 ATP synthase (Complex V) of the oxidative phosphorylation (OXPHOS) system.[3][4][5] This targeted disruption of energy metabolism leads to an energy crisis and subsequent cell death. In contrast, normal cells, which possess a lower mitochondrial membrane potential and functional mitochondrial permeability transition pores (mPTP) for pH regulation, do not accumulate this compound to toxic levels.[1][3] This document provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this compound's cancer-selective action.

Core Mechanism of Selectivity

The preferential targeting of cancer cells by this compound is predicated on distinct bioenergetic and physiological differences between cancerous and normal mitochondria.

-

Elevated Mitochondrial Proton Gradient in Cancer Cells: Many cancer cells, including glioblastoma, maintain a hyperpolarized inner mitochondrial membrane, resulting in a higher proton gradient (ΔΨm) and a more alkaline matrix pH compared to normal cells.[1][3]

-

This compound's Physicochemical Properties: this compound is a cationic molecule. This positive charge is crucial for its mechanism of action.[1][3]

-

Electrophoretic Accumulation: Driven by the strong electrochemical gradient, the positively charged this compound is electrophoretically drawn into and trapped within the negatively charged mitochondrial matrix of cancer cells.[1]

-

Dysfunctional mPTP in Cancer Cells: this compound resistance in normal cells is associated with a functional mitochondrial permeability transition pore (mPTP), which helps regulate mitochondrial pH. In many cancer cells, blunted mPTP activity prevents the efflux of this compound, further enhancing its accumulation to cytotoxic concentrations.[1][3]

-

Targeted Inhibition of F0F1 ATP Synthase: Once concentrated in the mitochondrial matrix, this compound inhibits the F0F1 ATP synthase, a critical component of the OXPHOS pathway responsible for ATP generation.[4][5][6] This leads to a rapid and irreversible collapse of mitochondrial respiration and cellular energy production, triggering cell death.[1]

Caption: Mechanism of this compound's selective toxicity in cancer vs. normal cells.

Downstream Signaling Consequences

Inhibition of oxidative phosphorylation by this compound triggers specific stress response pathways in cancer cells.

-

ATF4 Stress Response: this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key mediator of the integrated stress response. This response is observed specifically in this compound-sensitive cancer cells.[1]

-

mTOR Pathway Inhibition: Concurrently with ATF4 induction, this compound causes a decrease in the phosphorylation of the ribosomal protein S6 (p-S6).[1] S6 is a downstream target of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is often hyperactivated in cancers like GBM.[7][8] The reduction in p-S6 indicates that this compound's metabolic disruption leads to the suppression of this critical pro-growth pathway.

Caption: Downstream signaling effects of this compound in cancer cells.

Quantitative Data: In Vitro Selectivity

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) across various cancer and normal cell lines. A lower IC50 value indicates higher potency.

| Cell Line Type | Cell Line Name | Organ of Origin | IC50 (nM) | Reference |

| Cancer Cells | ||||

| Mouse Glioblastoma | HTS (High Throughput Spheres) | Brain | ~150 | [1] |

| Human Glioblastoma | ts12017, ts1156, ts603 | Brain | ~1000 (1 µM) | [1] |

| Human Leukemia | U937 | Blood | Sensitive (IC50 not specified) | [1][9] |

| Human Lung Carcinoma | NCI-H82 | Lung | Sensitive (IC50 not specified) | [1][9] |

| Human Medulloblastoma | Daoy | Brain | ~8256 (Resistant) | [1][9] |

| Normal Cells | ||||

| Mouse Embryonic Fibroblasts | MEFs | Embryo | Resistant (>10-fold higher than HTS) | [1] |

| Mouse Neonatal Astrocytes | Astrocytes | Brain | Resistant | [1][2] |

| Mouse Neural Stem Cells | NSCs | Brain | ~1500 (>10-fold higher than HTS) | [1] |

Note: "Resistant" indicates that a specific IC50 value was not reached within the tested concentration range, demonstrating a significant therapeutic window.

Key Experimental Protocols

The following are detailed methodologies used to characterize this compound's activity.

Cell Viability and IC50 Determination

This protocol is used to measure the dose-dependent effect of this compound on the viability of cell populations.

-

Cell Plating: Seed cells (e.g., primary GBM spheres, MEFs, astrocytes) in 96-well plates at an appropriate density in serum-free media under low oxygen (5%) conditions.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 15 µM) in the appropriate vehicle (e.g., DMSO). Add the compound dilutions to the cell plates.[6] Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., cycloheximide) as a positive control.

-

Incubation: Incubate the plates for a specified period, typically 96 hours, under standard culture conditions (37°C, 5% CO2).[1]

-

Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings to the vehicle-only controls. Plot the normalized viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Oxygen Consumption Rate (OCR) Measurement

This protocol assesses the real-time impact of this compound on mitochondrial respiration.

Caption: Experimental workflow for Oxygen Consumption Rate (OCR) analysis.

-

Cell Plating: Seed cells into a Seahorse XF96 cell culture microplate and allow them to adhere.

-

Assay Preparation: The day of the assay, replace the culture medium with a low-buffer Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Compound Loading: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical sequence is:

-

Port A: this compound (e.g., 1-10 µM) or vehicle (DMSO).

-

Port B: Oligomycin (to inhibit ATP synthase).

-

Port C: FCCP (an uncoupling agent to measure maximal respiration).

-

Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration completely).

-

-

Measurement: Place the cell plate into the Seahorse XF Analyzer. The instrument lowers the sensors into the wells, creating a transient microchamber. It measures the oxygen concentration over time to determine the OCR.

-

Sequential Injection: The instrument automatically injects the compounds at pre-programmed time points and continues to measure OCR after each injection.

-

Data Analysis: The resulting OCR profile reveals the acute effect of this compound on basal and maximal mitochondrial respiration. This compound causes a rapid and sustained drop in OCR in sensitive cells.[1][5]

Biotin Pull-Down Assay for Target Identification

This protocol is used to identify the direct binding partners of this compound within the cell.

-

Biotinylated Probe: Synthesize a this compound analog containing a biotin tag (B-Gboxin).[1]

-

Cell Treatment: Treat HTS cells with B-Gboxin. As a control for specificity, pre-incubate a separate batch of cells with an excess of unlabeled this compound before adding B-Gboxin.

-

Cell Lysis: Lyse the treated cells to release proteins.

-

Affinity Purification: Incubate the cell lysates with streptavidin-coated beads. The high affinity of biotin for streptavidin will capture B-Gboxin and any proteins bound to it.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and visualize them using silver staining. Excise specific bands that are present in the B-Gboxin sample but absent or reduced in the competition control. Identify the proteins using mass spectrometry. This method confirmed that this compound interacts with multiple mitochondrial proteins, particularly subunits of the F0F1 ATP synthase.[1][3]

References

- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Gboxin's In Vitro Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small molecule identified as a potent and selective anti-tumor agent, with significant activity demonstrated against glioblastoma (GBM), the most aggressive primary brain malignancy.[1][2] Unlike conventional chemotherapeutics that broadly target proliferating cells, this compound exploits the unique metabolic phenotype of cancer cells, offering a targeted approach with a potentially wider therapeutic window.[1][3] It specifically inhibits the growth of primary mouse and human GBM cells while showing minimal toxicity to normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][4] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound's anti-tumor activity, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Oxidative Phosphorylation Inhibition

This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][5] Cancer cells often exhibit an elevated mitochondrial membrane potential, leading to a higher pH in the mitochondrial matrix compared to normal cells.[1][3]

This compound, a positively charged benzimidazolinium compound, leverages this differential.[1] Its positive charge facilitates its accumulation within the negatively charged mitochondrial matrix of cancer cells.[1][5] This accumulation is further enhanced in cancer cells with blunted mitochondrial permeability transition pore (mPTP) activity, which would otherwise regulate mitochondrial pH and impede this compound buildup.[1][5] Once concentrated in the mitochondria, this compound associates with multiple OXPHOS protein complexes and specifically inhibits the F0F1 ATP synthase (Complex V), rapidly and irreversibly compromising oxygen consumption and ATP production, leading to cancer cell death.[1][3][4][5]

Quantitative Data: Anti-Proliferative Activity

This compound demonstrates potent anti-proliferative effects across a range of human cancer cell lines, with particular efficacy in glioblastoma. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for cancer cells over non-malignant cells.

| Cell Line / Culture Type | Cancer Type | IC50 (nM) | Reference |

| HTS (mouse) | Glioblastoma (GBM) | ~150 | [1] |

| Primary Mouse GBM Cultures | Glioblastoma (GBM) | ~150 | [1] |

| Primary Human GBM Cultures | Glioblastoma (GBM) | ~1000 | [1] |

| U937 | Histiocytic Lymphoma | Sensitive (IC50 not specified) | [1] |

| NCI-H82 | Small Cell Lung Cancer | Sensitive (IC50 not specified) | [1] |

| Daoy | Medulloblastoma | 8,256 (Resistant) | [1] |

| Daoy + Cyclosporin A | Medulloblastoma | 1,867 (Sensitized) | [1] |

| C-Gboxin (analog) | - | 350 | [1] |

| S-Gboxin (analog) | - | 470 | [1] |

Table 1: Summary of this compound IC50 Values in Various Cell Lines.

Cellular Consequences of this compound Treatment

Induction of Apoptosis and Ferroptosis

In primary GBM cells, this compound treatment leads to the induction of an apoptosis molecular signature within three days.[1] Further studies in cervical cancer cells under low-glucose conditions—mimicking a tumor microenvironment—revealed that this compound significantly enhances not only apoptosis but also ferroptosis, an iron-dependent form of programmed cell death.[3][6] This dual mechanism of cell death induction suggests a robust anti-tumor effect.[3]

Cell Cycle Arrest

This compound exposure causes a rapid response in cancer cells, leading to cell cycle arrest.[1] In GBM cells, flow cytometry analysis has shown that this compound treatment results in an arrest at the G1 or S phase.[7] This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and CDK2.[7]

Modulation of Key Signaling Pathways

This compound's inhibition of mitochondrial function triggers significant downstream alterations in critical cellular signaling pathways.

Inhibition of the mTOR Pathway

A key indicator of this compound's activity is the suppression of the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in GBM.[8] In vitro studies show that this compound treatment leads to a marked decrease in the levels of phosphorylated S6 ribosomal protein (p-S6), a downstream effector of the mTORC1 complex.[1] This inhibition disrupts signals that promote protein translation, cell growth, and proliferation.[1][8]

Activation of the AMPK Pathway and Autophagy

In the context of a low-glucose environment, this compound's inhibition of ATP synthesis activates the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor.[3] Activated AMPK promotes autophagy and reduces levels of the p62 protein.[3] This decrease in p62 facilitates the degradation of Nrf2 via the p62-Keap1-Nrf2 axis, diminishing the antioxidant capacity of the cancer cells and rendering them more susceptible to apoptosis and ferroptosis.[3][6]

Experimental Protocols

Standard in vitro assays are used to characterize the anti-tumor effects of this compound.

Cell Viability (MTT/CellTiter-Glo Assay)

This assay quantifies the metabolic activity of cells as an indicator of viability.[9][10]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for the desired incubation period (e.g., 96 hours).[4][11]

-

Reagent Addition:

-

For MTT: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10] Then, add solubilization solution to dissolve the formazan crystals.[9][10]

-

For CellTiter-Glo: Add the CellTiter-Glo reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values by plotting viability against log[this compound concentration].

Western Blotting

This technique is used to detect and quantify specific proteins, such as p-S6, total S6, CDK1, and CDK2.[12][13]

-

Lysate Preparation: Treat cells with this compound for the specified time (e.g., 6 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[12][13]

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-S6) overnight at 4°C.[14] Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[15][16]

-

Cell Preparation: Culture and treat cells with this compound for the desired duration. Harvest approximately 1x10^6 cells by trypsinization or scraping.[17]

-

Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[16][17]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[16][17]

-

Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark.[17][18] Analyze the samples on a flow cytometer, exciting at 488 nm.[18]

-

Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

In vitro studies have robustly established this compound as a promising anti-tumor agent with a novel mechanism of action. By selectively targeting the elevated mitochondrial pH and membrane potential of cancer cells, it effectively inhibits oxidative phosphorylation, leading to ATP depletion. This primary insult triggers a cascade of downstream effects, including the inhibition of pro-growth signaling pathways like mTOR, induction of cell cycle arrest, and initiation of multiple programmed cell death pathways, including apoptosis and ferroptosis. The comprehensive data gathered from these in vitro models provides a strong rationale for further preclinical and clinical development of this compound and its analogs as a targeted therapy for glioblastoma and potentially other cancers with similar metabolic vulnerabilities.

References

- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Gboxin Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while showing minimal effects on non-cancerous cells.[1] Its mechanism of action relies on the unique metabolic state of many cancer cells, which exhibit a higher mitochondrial membrane potential and matrix pH compared to normal cells.[1][2] this compound, a positively charged molecule, accumulates in the energized mitochondria of cancer cells, where it directly inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[1][3] This disruption of ATP synthesis leads to a bioenergetic crisis, triggering downstream signaling events that culminate in cell cycle arrest and apoptosis.[1]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in a cell culture setting. The included methodologies are designed to enable researchers to characterize the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

This compound In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| HTS (mouse) | Glioblastoma | ~150 | Primary high-throughput screening cells.[1] |

| U937 (human) | Histiocytic Lymphoma | Sensitive | This compound demonstrates a therapeutic index.[1] |

| NCI-H82 (human) | Small Cell Lung Cancer | Sensitive | This compound demonstrates a therapeutic index.[1] |

| Daoy (human) | Medulloblastoma | 8,256 | Considered this compound-resistant.[1] |

| S-Gboxin in GBM | Glioblastoma | 470 | S-Gboxin is a functional analog of this compound.[4] |

This compound Treatment Parameters

| Parameter | Recommended Range | Notes |

| Concentration | 100 nM - 15 µM | Cell line dependent. A dose-response curve is recommended.[1][5][6] |

| Incubation Time | 6 - 96 hours | Effects on cell viability are observable as early as 6 hours.[1][7] |

| Vehicle Control | DMSO | Ensure final DMSO concentration is consistent across all treatments and typically <0.1%.[1] |

Experimental Protocols

This compound Stock Solution Preparation

This compound is soluble in DMSO.[5][6][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound with a molecular weight of 392.96 g/mol , dissolve 3.93 mg in 1 mL of DMSO.[5]

-

Gently vortex or sonicate at 37°C to ensure complete dissolution.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7][9]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound stock solution

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[1]

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

This protocol provides a general workflow for assessing mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.[10][11]

Materials:

-

Cancer cell line(s) of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.

-

The following day, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Prepare the inhibitor plate by loading this compound and the components of the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.

-

A typical assay protocol will involve sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken between each injection.

-

Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection of key proteins in signaling pathways affected by this compound, such as ATF4, phosphorylated S6 (p-S6), and total S6.[1]

Materials:

-

Cancer cell line(s) of interest

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-phospho-S6, anti-S6, anti-AMPK, anti-phospho-AMPK, anti-Nrf2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and for the specified time (e.g., 6 hours).[1]

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify changes in protein expression.

Assessment of Mitochondrial Membrane Potential (TMRE Staining)

This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[1][12]

Materials:

-

Cancer cell line(s) of interest

-

This compound stock solution

-

TMRE reagent

-

FCCP (a mitochondrial membrane potential uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.

-

Treat cells with this compound for the desired duration. Include a positive control treated with FCCP for 10-20 minutes.

-

Add TMRE to the cell culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[13]

-

Gently wash the cells with pre-warmed PBS.

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm). Alternatively, prepare the cells for analysis by flow cytometry.

-

A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

This compound's Mechanism of Action and Downstream Signaling

Caption: this compound inhibits ATP synthase, leading to AMPK activation, mTORC1 inhibition, and ultimately cell death.

Experimental Workflow for this compound Evaluation

Caption: Workflow for characterizing the cellular effects of this compound treatment.

Logical Relationship of this compound's Selective Toxicity

Caption: this compound's selective toxicity is driven by differences in mitochondrial properties between cancer and normal cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. abmole.com [abmole.com]

- 9. ch.promega.com [ch.promega.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Utilizing Gboxin in Seahorse XF Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective toxicity towards cancer cells, particularly glioblastoma (GBM).[1][2] Its mechanism of action relies on the elevated mitochondrial membrane potential and higher matrix pH characteristic of many cancer cells.[1][3] this compound's positive charge facilitates its accumulation within the mitochondrial matrix of these cells, where it potently and irreversibly inhibits the F₀F₁ ATP synthase (Complex V) of the electron transport chain.[1][2] This targeted inhibition of ATP production leads to a rapid decrease in mitochondrial respiration and subsequent cancer cell death, while largely sparing non-cancerous cells with lower mitochondrial membrane potential.

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), researchers can gain critical insights into how this compound modulates mitochondrial respiration and glycolysis, respectively. These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Mito Stress Test assay to characterize its bioenergetic effects on cancer cells.

Mechanism of Action of this compound

This compound's targeted action on cancer cell mitochondria is a key aspect of its therapeutic potential. The following diagram illustrates the proposed signaling pathway for this compound's activity.

Caption: this compound's mechanism of action targeting mitochondrial ATP synthase.

Data Presentation: Effects of this compound on Cellular Respiration

The following tables summarize the expected quantitative effects of this compound on the Oxygen Consumption Rate (OCR) in glioblastoma and non-cancerous cells, as measured by a Seahorse XF assay.

Table 1: Effect of this compound on OCR in Glioblastoma (HTS) Cells

| Parameter | Vehicle Control (DMSO) | This compound (1-5 µM) | Expected Change |

| Basal Respiration | ~150 pmol/min | ~50 pmol/min | Significant Decrease |

| ATP Production | High | Significantly Reduced | Significant Decrease |

| Maximal Respiration | ~300 pmol/min | ~300 pmol/min (post-FCCP) | No significant change |

| Spare Respiratory Capacity | High | Maintained | Maintained |

Table 2: Effect of this compound on OCR in Non-Cancerous (MEF) Cells

| Parameter | Vehicle Control (DMSO) | This compound (1-5 µM) | Expected Change |

| Basal Respiration | ~100 pmol/min | ~50 pmol/min | Decrease (reversible) |

| ATP Production | Normal | Temporarily Reduced | Temporary Decrease |

| Maximal Respiration | ~250 pmol/min | ~250 pmol/min (post-FCCP) | No significant change |

| Spare Respiratory Capacity | Normal | Maintained | Maintained |

Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound.

Experimental Workflow Diagram

Caption: Workflow for a this compound Seahorse XF Mito Stress Test.

Reagent and Media Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in Seahorse XF DMEM or RPMI medium on the day of the assay. A recommended starting concentration range for the Seahorse assay is 100 nM to 5 µM.

-

Seahorse XF Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust the pH to 7.4 before use.

-

Mito Stress Test Compounds: Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A according to the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.

Cell Seeding

-

For glioblastoma cell lines (e.g., U87MG, T98G), a seeding density of 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well Seahorse XF plate is recommended.[4]

-

For primary glioblastoma sphere cultures (e.g., HTS cells), a seeding density of 1.5 x 10⁴ cells per well is a good starting point.

-

For non-cancerous control cells like mouse embryonic fibroblasts (MEFs), a similar seeding density can be used.

-

Optimize cell density for your specific cell line to ensure a basal OCR reading between 100 and 200 pmol/min.

-

Plate the cells and incubate overnight in a standard CO₂ incubator at 37°C.

Seahorse XF Assay Protocol

-

Hydrate the Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Prepare the Cell Plate:

-

Remove the cell culture medium from the wells.

-

Gently wash the cells once with 200 µL of pre-warmed Seahorse XF assay medium.

-

Add 180 µL of pre-warmed Seahorse XF assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.

-

-

Load the Sensor Cartridge:

-

Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.

-

Load 20 µL of the 10x working solutions into the appropriate injection ports of the hydrated sensor cartridge. A typical injection strategy to assess this compound's effect is as follows:

-

Port A: this compound (final concentration range 100 nM - 5 µM) or vehicle (DMSO)

-

Port B: Oligomycin (final concentration 1.0 - 1.5 µM)

-

Port C: FCCP (final concentration to be optimized for each cell line, typically 0.5 - 1.5 µM)

-

Port D: Rotenone/Antimycin A (final concentration 0.5 µM each)

-

-

-

Run the Assay:

-

Load the sensor cartridge into the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and start the assay.

-

A typical run protocol will consist of:

-

3-4 baseline OCR and ECAR measurements.

-

Injection from Port A (this compound/vehicle) followed by 3-4 measurements.

-

Injection from Port B (Oligomycin) followed by 3-4 measurements.

-

Injection from Port C (FCCP) followed by 3-4 measurements.

-

Injection from Port D (Rotenone/Antimycin A) followed by 3-4 measurements.

-

-

Data Analysis and Interpretation

-

Normalization: After the Seahorse assay, normalize the OCR and ECAR data to cell number or protein concentration to account for any variations in cell seeding.

-

Key Parameters to Analyze:

-

Basal Respiration: The initial OCR reading before any injections, representing the baseline mitochondrial activity.

-

OCR after this compound Injection: A significant drop in OCR after this compound injection indicates inhibition of mitochondrial respiration.

-

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection. This will be minimal in this compound-treated wells as ATP synthase is already inhibited.

-

Maximal Respiration: The OCR after FCCP injection. A key indicator of this compound's mechanism is that FCCP should bypass the inhibition of ATP synthase, leading to a robust increase in OCR.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

ECAR: Monitor the Extracellular Acidification Rate for any compensatory increase in glycolysis in response to OXPHOS inhibition by this compound.

-

Conclusion

The use of this compound in a Seahorse XF assay provides a robust method for characterizing its potent and selective inhibitory effects on mitochondrial respiration in cancer cells. This protocol offers a comprehensive guide for researchers to investigate the bioenergetic consequences of this compound treatment and to further explore its potential as a targeted anti-cancer therapeutic. Careful optimization of cell seeding densities and inhibitor concentrations is crucial for obtaining high-quality, reproducible data.

References

- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Reprogramming of Glioblastoma Cells during HCMV Infection Induces Secretome-Mediated Paracrine Effects in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Gboxin: Application Notes and Protocols for Animal Models

A Comprehensive Guide for Researchers

These application notes provide a detailed overview of Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor, and its application in preclinical animal models of cancer. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

This compound has emerged as a promising anti-cancer agent due to its unique mechanism of action. It selectively targets cancer cells by inhibiting the F0F1 ATP synthase (complex V) in mitochondria.[1][2] This selectivity is attributed to the higher mitochondrial membrane potential and pH found in cancer cells compared to healthy cells, leading to the accumulation of this compound within the tumor cell mitochondria.[1][3]

This document summarizes the current knowledge on this compound dosage and administration in various animal models and provides detailed protocols for key experiments.

Quantitative Data Summary

The following tables provide a summary of the reported in vivo and in vitro quantitative data for this compound and its analogue, S-Gboxin.

Table 1: In Vivo Dosage and Administration of this compound and S-Gboxin

| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Study Focus |

| S-Gboxin | Glioblastoma (Allograft & PDX) | Mice | 10 mg/kg/day | Not Specified | Antitumor Activity |

| This compound | Cervical Cancer (HeLa Xenograft) | Nude Mice | 10 mg/kg | Intraperitoneal Injection | Antitumor Activity under Nutrient Deprivation |

| HM-NPs@G (Nanomedicine) | Glioblastoma Stem Cell Xenograft | Female Mice | 3 mg this compound equiv. kg⁻¹ | Intravenous Injection | Antitumor Efficacy |

| HM-NPs@G (Nanomedicine) | Healthy Mice | BALB/c Mice | 5 mg this compound equiv. kg⁻¹ | Intravenous Injection | Pharmacokinetics |

Table 2: In Vitro Efficacy of this compound

| Compound | Cell Line | IC50 |

| S-Gboxin | Mouse Glioblastoma Cells | ~150 nM |

| S-Gboxin | Human Glioblastoma Cells | ~1 µM |

Table 3: Pharmacokinetic Parameters of this compound and HM-NPs@G

| Compound | Parameter | Value | Animal Model |

| Free this compound | Half-life (t1/2) | 0.47 h | Healthy BALB/c Mice |

| HM-NPs@G | Half-life (t1/2) | 4.90 h | Healthy BALB/c Mice |

| Free this compound | Tumor Accumulation | 1.06% ID/g | Orthotopic U87MG GBM Bearing Mice |

| HM-NPs@G | Tumor Accumulation | 7.73% ID/g | Orthotopic U87MG GBM Bearing Mice |

This compound Signaling Pathway

This compound's primary mechanism of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular energy metabolism and induces cell death. The downstream signaling effects can vary depending on the cancer type and metabolic state.

Caption: this compound's mechanism of action and downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for the administration of this compound in animal models and the subsequent analysis of its effects.

Protocol 1: In Vivo Administration of this compound in a Cervical Cancer Xenograft Model

This protocol is based on the study by Li et al. (2023) investigating the effect of this compound on cervical cancer cells in a low-glucose environment.[4]

1. Animal Model:

-

Species: Nude mice (female, 6-8 weeks old).

-

Cell Line: HeLa cells for subcutaneous injection.

2. Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of PBS into the right flank of each mouse.

-

Allow tumors to grow for 7 days until they are palpable.

3. This compound Formulation and Administration:

-

Preparation: While the specific vehicle is not stated, a common formulation for similar compounds is dissolution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dosage: 10 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection.

-

Frequency: Daily.

4. Experimental Groups:

-

Group 1 (Control): Normal diet + Vehicle.

-

Group 2 (this compound): Normal diet + this compound (10 mg/kg).

-

Group 3 (Fasting + Control): 24-hour feeding-fasting cycles + Vehicle.

-

Group 4 (Fasting + this compound): 24-hour feeding-fasting cycles + this compound (10 mg/kg).

5. Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly (e.g., every 2-3 days).

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).

Protocol 2: In Vivo Administration of S-Gboxin in a Glioblastoma Allograft Model

This protocol is adapted from the study by Shi et al. (2019) which identified this compound and its analogue S-Gboxin.[5]

1. Animal Model:

-

Species: Immunocompromised mice (e.g., NOD-scid gamma mice).

-

Cell Line: Mouse glioblastoma cells (e.g., HTS cells).

2. Tumor Implantation (Flank):

-

Subcutaneously inject 1 x 10^6 mouse GBM cells in Matrigel into the flank of each mouse.

-

Allow tumors to become visible (approximately 3 days).

3. S-Gboxin Formulation and Administration:

-

Preparation: While the specific vehicle is not detailed, a suitable formulation should be determined based on S-Gboxin's solubility and stability.

-

Dosage: 10 mg/kg/day.

-

Route: Not specified, but could be intraperitoneal (IP) or intravenous (IV).

-

Frequency: Daily.

4. Monitoring and Endpoint:

-

Measure tumor growth and body weight regularly.

-

Continue treatment for a predefined period (e.g., until tumors in the control group reach a certain size).

-

At the study endpoint, collect tumors for histopathology and biomarker analysis (e.g., GFAP, Olig2).

Protocol 3: Western Blot Analysis of this compound-Induced Signaling Changes

This protocol provides a general framework for analyzing protein expression changes in tumor tissues from this compound-treated animals.

1. Sample Preparation:

-

Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.

-

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

2. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-AMPK

-

Total AMPK

-

p62

-

Nrf2

-

ATF4

-

Phospho-S6

-

Cleaved Caspase-3

-

GPX4

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control (β-actin).

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

Caption: A generalized workflow for in vivo this compound efficacy studies.

Conclusion

This compound represents a promising new class of anti-cancer therapeutics with a distinct mechanism of action. The provided application notes and protocols offer a starting point for researchers to design and execute preclinical studies to further evaluate its therapeutic potential. Careful consideration of the animal model, tumor type, and this compound formulation will be crucial for obtaining robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

S-Gboxin Analog for In Vivo Glioblastoma Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of S-Gboxin, a functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin, in preclinical in vivo research of glioblastoma (GBM). S-Gboxin offers a promising therapeutic avenue by selectively targeting the metabolic vulnerabilities of GBM cells.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2] A growing body of research highlights the metabolic reprogramming of cancer cells as a key therapeutic target. This compound, and its functionally optimized analog S-Gboxin, are novel small molecules that specifically inhibit the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation.[3][4][5] S-Gboxin was developed to have enhanced metabolic stability and pharmacokinetic properties suitable for in vivo studies.[3]

S-Gboxin's mechanism of action relies on the unique mitochondrial characteristics of GBM cells, such as a high mitochondrial membrane potential and elevated matrix pH.[5][6] This allows for the accumulation of the positively charged S-Gboxin within the mitochondria, where it inhibits the F0F1 ATP synthase, leading to a collapse of cellular energy production and subsequent cell death.[1][4][7] Notably, S-Gboxin shows minimal toxicity to normal cells like astrocytes and mouse embryonic fibroblasts.[1][5][7]

Data Presentation

In Vitro Efficacy

| Compound | Cell Line | IC50 | Reference |

| S-Gboxin | Mouse and Human Glioblastoma | 470 nM | [3][8][9] |

In Vivo Efficacy and Pharmacokinetics of S-Gboxin

| Parameter | Value | Animal Model | Reference |

| Efficacy | |||

| Dose | 10 mg/kg/day | Mouse GBM allograft flank model | [3] |

| Administration Route | Intraperitoneal (IP) | Mouse GBM allograft flank model | [3] |

| Outcome | Significant attenuation of tumor growth and decreased cellular density | Mouse GBM allograft flank model | [3][8] |

| Pharmacokinetics | |||

| Blood Circulation Half-life (Free this compound) | 0.47 hours | Not Specified | [10] |

| Blood Circulation Half-life (HM-NPs@G) | 4.90 hours | Not Specified | [10] |

| Tumor Accumulation (Free this compound) | 1.06% ID/g | Not Specified | [10] |

| Tumor Accumulation (HM-NPs@G) | 7.73% ID/g | Not Specified | [10] |

*HM-NPs@G refers to a biomimetic nanomedicine formulation of this compound.

Signaling Pathway

S-Gboxin exerts its anti-glioblastoma effects by disrupting mitochondrial function and downstream signaling pathways. The primary target is the F0F1 ATP synthase (Complex V) in the electron transport chain. Inhibition of this complex leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). Downstream, this metabolic stress is associated with the upregulation of ATF4 and the suppression of phosphorylated-S6 (p-S6) levels, indicating an integrated stress response and inhibition of mTOR signaling.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Gboxin's Impact on ATP Production in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma.[1][2] Its mechanism of action involves the direct inhibition of the F0F1 ATP synthase (Complex V) within the mitochondria.[1][3] This inhibition leads to a rapid and sustained decrease in mitochondrial respiration and, consequently, a depletion of cellular ATP, a critical energy currency for cancer cell proliferation and survival.[2][4] Notably, the sensitivity of cancer cells to this compound is linked to their characteristically high mitochondrial membrane potential and pH, which facilitates the accumulation of the positively charged this compound molecule within the mitochondrial matrix.[1][2] Resistance to this compound has been associated with a functional mitochondrial permeability transition pore (mPTP), which can regulate mitochondrial pH and prevent the intramitochondrial accumulation of the compound.[1]